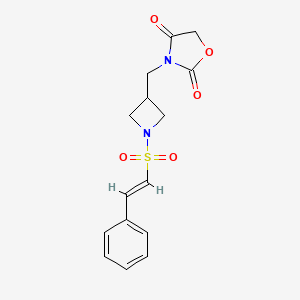![molecular formula C19H20N2O4S B2611667 N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)环己烷磺酰胺 CAS No. 922137-62-0](/img/structure/B2611667.png)
N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)环己烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a chemical compound with potential applications in scientific research. It is a novel compound that has been synthesized using a specific method and has shown promising results in various studies.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide, also known as N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclohexanesulfonamide:
Dopamine D2 Receptor Antagonism
This compound has been identified as a selective inhibitor of the dopamine D2 receptor . Dopamine D2 receptors are crucial in the regulation of neurotransmission in the brain, and their antagonism is a therapeutic strategy for treating various central nervous system disorders, including schizophrenia, bipolar disorder, and psychosis . The compound’s ability to selectively inhibit these receptors makes it a valuable tool in neuropharmacological research and drug development.
Antiepileptic Drug Development
The structural similarity of this compound to oxcarbazepine, a known antiepileptic drug, suggests potential applications in the development of new antiepileptic medications . Oxcarbazepine and its derivatives are used to manage partial seizures, and modifications to the compound’s structure could lead to the discovery of new drugs with improved efficacy and safety profiles .
Cancer Research
Research has indicated that compounds with similar structures can exhibit anticancer properties. The sulfonamide group in the compound is known for its role in inhibiting carbonic anhydrase, an enzyme involved in tumor growth and metastasis. Therefore, this compound could be explored for its potential to inhibit cancer cell proliferation and metastasis, making it a candidate for anticancer drug development.
Neuroprotective Agents
Given its interaction with dopamine receptors, this compound may also have neuroprotective properties . Neuroprotective agents are crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. By modulating neurotransmitter systems, this compound could help protect neurons from damage and slow the progression of these diseases .
Anti-inflammatory Applications
Sulfonamide derivatives are known for their anti-inflammatory properties. This compound could be investigated for its ability to reduce inflammation, which is a common underlying factor in many chronic diseases, including arthritis, cardiovascular diseases, and certain neurodegenerative conditions. Research in this area could lead to the development of new anti-inflammatory therapies.
Antimicrobial Research
Sulfonamides have a long history of use as antimicrobial agents. This compound could be studied for its potential to inhibit the growth of bacteria, fungi, and other pathogens. Its unique structure might offer advantages over existing antimicrobial agents, such as reduced resistance or improved efficacy.
Pharmacokinetic Studies
The compound’s unique chemical structure makes it an interesting subject for pharmacokinetic studies . Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body can provide valuable insights into its potential therapeutic uses and safety profile. Such studies are essential for the development of any new drug.
Chemical Biology Research
Finally, this compound can serve as a valuable tool in chemical biology research . By studying its interactions with various biological targets, researchers can gain a deeper understanding of cellular processes and identify new therapeutic targets. This can lead to the discovery of novel drugs and therapeutic strategies.
属性
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19-15-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-17(15)25-18-9-5-4-8-16(18)20-19/h4-5,8-12,14,21H,1-3,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATRKWAXVKPTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)
![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2611598.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)
![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611605.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)